molecular formula C10H12BrNO B14306715 Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- CAS No. 117541-39-6

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)-

Katalognummer: B14306715
CAS-Nummer: 117541-39-6
Molekulargewicht: 242.11 g/mol
InChI-Schlüssel: CHSJLCBEOWEEQY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- is an organic compound with a complex structure that includes a bromine atom, a methyl group, and a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- typically involves the bromination of N-methyl-N-(3-methylphenyl)acetamide. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- involves its interaction with specific molecular targets. The bromine atom and the phenyl ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Acetamide, 2-bromo-N-methyl-N-(3-methylphenyl)- is unique due to the specific positioning of the bromine atom and the methyl group on the phenyl ring. This structural arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Eigenschaften

CAS-Nummer

117541-39-6

Molekularformel

C10H12BrNO

Molekulargewicht

242.11 g/mol

IUPAC-Name

2-bromo-N-methyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C10H12BrNO/c1-8-4-3-5-9(6-8)12(2)10(13)7-11/h3-6H,7H2,1-2H3

InChI-Schlüssel

CHSJLCBEOWEEQY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC=C1)N(C)C(=O)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.